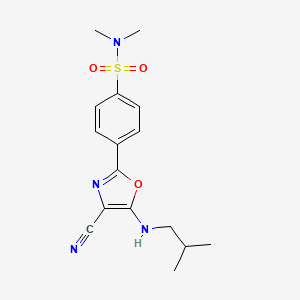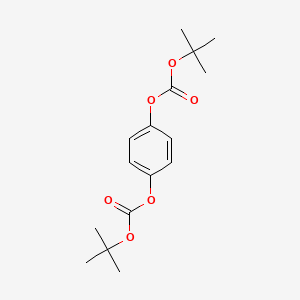
4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as A-769662, is a small molecule compound that has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. This compound is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular energy metabolism.
作用机制
4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a potent activator of AMPK, an enzyme that plays a crucial role in regulating cellular energy metabolism. AMPK is activated in response to cellular stress, such as nutrient deprivation, and acts to restore energy balance by promoting energy-producing processes and inhibiting energy-consuming processes. 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide activates AMPK by binding to the γ subunit of the enzyme, resulting in conformational changes that increase its activity.
Biochemical and Physiological Effects:
Activation of AMPK by 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. These include increased glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, increased fatty acid oxidation in liver and muscle, and inhibition of protein synthesis and cell growth in cancer cells. 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects in various tissues, including the brain, liver, and adipose tissue.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide in lab experiments is its potency and specificity as an AMPK activator. This allows researchers to selectively activate AMPK and study its effects on cellular processes in a controlled manner. However, one limitation of using 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide and its potential therapeutic applications. One area of interest is the development of more potent and selective AMPK activators that can be used in clinical settings. Another area of interest is the study of the effects of 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide on other cellular pathways and processes, such as autophagy and mitochondrial function. Additionally, further research is needed to fully understand the potential therapeutic applications of 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide in various diseases, including diabetes, cancer, and neurodegenerative disorders.
合成方法
The synthesis of 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide involves several steps, starting with the reaction of 4-bromo-N,N-dimethylaniline with sodium hydride to form the corresponding aniline salt. This intermediate is then reacted with 2-chloro-5-(isobutylamino)oxazole to form the desired product.
科学研究应用
4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has been shown to improve glucose uptake and insulin sensitivity in animal models, suggesting that it may have potential as a treatment for type 2 diabetes. In cancer, 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating that it may have potential as an anticancer agent. In neurodegenerative disorders, 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models, suggesting that it may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
4-[4-cyano-5-(2-methylpropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)10-18-16-14(9-17)19-15(23-16)12-5-7-13(8-6-12)24(21,22)20(3)4/h5-8,11,18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZIPWJXUAKZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2632026.png)
methanone](/img/structure/B2632027.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2632029.png)
![2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2632030.png)
![N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2632034.png)
![1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2632038.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2632040.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B2632041.png)
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide](/img/structure/B2632043.png)
![5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2632044.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2632046.png)
![ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate](/img/structure/B2632047.png)